molecular formula C14H7F5N2O4 B4032761 2,3,4,5,6-PENTAFLUORO-N~1~-(4-METHOXY-2-NITROPHENYL)BENZAMIDE

2,3,4,5,6-PENTAFLUORO-N~1~-(4-METHOXY-2-NITROPHENYL)BENZAMIDE

Cat. No.: B4032761
M. Wt: 362.21 g/mol
InChI Key: JAPNDUYCRRPELW-UHFFFAOYSA-N
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Description

2,3,4,5,6-PENTAFLUORO-N~1~-(4-METHOXY-2-NITROPHENYL)BENZAMIDE is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to a benzene ring, along with a methoxy and nitro group attached to another benzene ring through an amide linkage

Scientific Research Applications

2,3,4,5,6-PENTAFLUORO-N~1~-(4-METHOXY-2-NITROPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.

    Materials Science: Utilized in the design of new materials with specific electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-PENTAFLUORO-N~1~-(4-METHOXY-2-NITROPHENYL)BENZAMIDE typically involves the following steps:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce the nitro group, forming 4-methoxy-2-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with 2,3,4,5,6-pentafluorobenzoyl chloride in the presence of a base such as pyridine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-PENTAFLUORO-N~1~-(4-METHOXY-2-NITROPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 2,3,4,5,6-PENTAFLUORO-N~1~-(4-METHOXY-2-AMINOPHENYL)BENZAMIDE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-PENTAFLUORO-N~1~-(4-METHOXY-2-NITROPHENYL)BENZAMIDE depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-PENTAFLUOROBENZAMIDE: Lacks the methoxy and nitro groups, making it less versatile in certain applications.

    2,3,4,5,6-PENTAFLUORO-N~1~-(3-NITROPHENYL)BENZAMIDE: Similar structure but with the nitro group in a different position, which can affect its reactivity and applications.

Uniqueness

2,3,4,5,6-PENTAFLUORO-N~1~-(4-METHOXY-2-NITROPHENYL)BENZAMIDE is unique due to the combination of fluorine atoms, methoxy, and nitro groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5N2O4/c1-25-5-2-3-6(7(4-5)21(23)24)20-14(22)8-9(15)11(17)13(19)12(18)10(8)16/h2-4H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPNDUYCRRPELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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